N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
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Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Processes : Research has focused on developing efficient synthesis methods for compounds within the tetrahydroquinoline class. For instance, Rh(III)-catalyzed oxidative olefination has been used for directed C-H bond activation of N-methoxybenzamides, leading to selective formation of tetrahydroisoquinolinone products, showcasing a practical approach to synthesizing complex molecules (Rakshit et al., 2011).
- Novel Synthetic Routes : A study on the synthesis of 1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride reveals intricate details on generating structurally complex molecules, which could serve as a foundation for synthesizing related compounds (Okmanov et al., 2019).
Biological Applications
- Cancer Research : A novel approach to assess cellular proliferation in tumors involves the use of a specific marker, indicating potential applications in evaluating tumor proliferation status and therapy efficacy (Dehdashti et al., 2013).
- Anticancer Agent Synthesis : Efforts in anticancer agent development include the one-pot synthesis of novel compounds with potential anticancer activities, emphasizing the importance of the tetrahydroquinoline scaffold in drug design (Fang et al., 2016).
Antimicrobial Applications
- Antimicrobial Isoquinoline Compounds : Synthesis and evaluation of novel isoquinoline derivatives have shown significant antimicrobial activities, illustrating the therapeutic potential of these compounds in combating infectious diseases (Galán et al., 2013).
Chemical Reactivity and Catalysis
- Catalytic Applications : Studies on the copper-catalyzed oxidation of tetrahydroisoquinolines using air as an oxidant highlight the environmental and synthetic utility of these processes in organic synthesis, which could be applied to related compounds for generating diverse molecular structures (Zheng et al., 2018).
properties
IUPAC Name |
3,5-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)13-24-20-7-6-19(12-17(20)5-8-21(24)25)23-22(26)18-10-15(3)9-16(4)11-18/h6-7,9-12,14H,5,8,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVXBXSXDCHRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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